2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound belonging to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly popular in organic synthesis . This compound features a cyano group, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde, 2-methoxyethylamine, and malononitrile.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Route: The synthetic route involves the formation of an intermediate, followed by a condensation reaction to form the final enamide product.
Chemical Reactions Analysis
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Scientific Research Applications
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
2-cyano-N-(2-methoxyethyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-cyano-N-(2-methoxyethyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
2-cyano-N-(2-methoxyethyl)-3-[4-(chloromethyl)phenyl]prop-2-enamide:
Properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-21-7-6-19-13(20)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXVFIGKLBYMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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